molecular formula C13H19N3O2S B7571147 N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide

カタログ番号 B7571147
分子量: 281.38 g/mol
InChIキー: ZRLAXLBRRRHCJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of immune cell signaling and proliferation.

作用機序

BTK is a key regulator of immune cell signaling, and is involved in the activation of B cells, T cells, and macrophages. Inhibition of BTK activity by N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide leads to reduced activation and proliferation of these cells, as well as decreased production of pro-inflammatory cytokines. This results in a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to reduced activation and proliferation of immune cells, as well as decreased cytokine production. It has also been shown to reduce tumor growth and inflammation in preclinical models of cancer and autoimmune diseases.

実験室実験の利点と制限

One advantage of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to be effective in preclinical models of cancer and autoimmune diseases. However, like all experimental drugs, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has limitations, including the need for further testing in clinical trials to determine its safety and efficacy in humans.

将来の方向性

There are several potential future directions for research on N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, including:
1. Further preclinical testing in different types of cancer and autoimmune diseases to determine its efficacy and safety.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Combination therapy with other drugs to enhance its anti-tumor and anti-inflammatory effects.
4. Development of biomarkers to predict response to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide treatment.
5. Investigation of the potential for resistance to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide and development of strategies to overcome it.
In conclusion, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for BTK and its ability to reduce tumor growth and inflammation make it an attractive target for further research and development.

合成法

The synthesis of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide involves several steps, starting with the reaction of 2-bromo-3-thiophenecarboxaldehyde with N,N-dimethylglycine ethyl ester to form the corresponding enamine. This is followed by a cyclization reaction with ethyl 2-oxo-4-phenylbutanoate to form the pyrrolidine ring. The final step involves the introduction of the dimethylaminoethyl group to the thiophene ring using N,N-dimethylethylenediamine.

科学的研究の応用

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting BTK activity and reducing tumor growth and inflammation. It has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma, as well as in autoimmune diseases such as rheumatoid arthritis and lupus.

特性

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-16(2)11(9-5-6-19-8-9)7-14-13(18)10-3-4-12(17)15-10/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAXLBRRRHCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCC(=O)N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。